N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-9-22(14-17(16)2)31(27,28)25-20-8-12-23-18(15-20)4-3-13-26(23)32(29,30)21-10-6-19(24)7-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWUSVCEQUISQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Dimethylbenzenesulfonamide Group: The final step involves the sulfonylation of the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or quinoline N-oxides.
Reduction: Formation of amines or reduced quinoline derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfonamides.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The quinoline core may also interact with nucleic acids or enzymes, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide
This compound () shares the tetrahydroquinoline scaffold and 4-fluorobenzenesulfonyl substitution but differs in the substituent at the 6-position. Instead of a 3,4-dimethylbenzenesulfonamide, it features a 3-chlorobenzamide group. Key comparisons include:
In contrast, the methyl groups in the target compound likely favor hydrophobic interactions and tissue penetration .
Broader Sulfonamide Derivatives in Agrochemistry
highlights sulfonamide-based pesticides such as tolylfluanid and dichlofluanid. While structurally distinct, these compounds share functional sulfonamide/sulfenamide groups. Comparisons include:
| Compound | Key Features | Application |
|---|---|---|
| Target compound | Tetrahydroquinoline core, dimethyl substituents | Undisclosed (likely non-pesticidal) |
| Tolylfluanid | Dichloro-fluoro, dimethylamino sulfonyl | Fungicide |
| Dichlofluanid | Dichloro-fluoro, phenylmethanesulfenamide | Fungicide |
The agrochemical sulfonamides prioritize bulky, halogenated substituents for broad-spectrum antifungal activity, whereas the target compound’s dimethyl and fluorobenzenesulfonyl groups suggest a design optimized for selective targeting, possibly in medicinal chemistry contexts .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18FNO3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of a sulfonamide group and a tetrahydroquinoline moiety contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis. For example, sulfanilamide—a well-known sulfonamide—has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. Similarly, studies on related compounds suggest that this compound may exhibit comparable effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 10 | 100 |
Anticancer Activity
Recent studies have explored the anticancer potential of tetrahydroquinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 20 |
The mechanism may involve the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar to other sulfonamides, this compound likely inhibits enzymes involved in folate metabolism.
- Apoptosis Induction : The tetrahydroquinoline structure may interact with cellular signaling pathways leading to programmed cell death.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains and highlighted the promising results obtained with compounds similar to this compound .
Another research article focused on the anticancer effects of tetrahydroquinoline derivatives and reported that modifications at the sulfonamide position significantly enhanced cytotoxicity against breast cancer cells .
Q & A
Basic: What are the recommended strategies for optimizing the synthesis of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the tetrahydroquinoline core followed by sulfonylation and coupling reactions. Key steps include:
- Sulfonylation of the tetrahydroquinoline amine group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the fluorinated sulfonyl moiety .
- Nucleophilic substitution at the 6-position of the tetrahydroquinoline core with 3,4-dimethylbenzenesulfonamide, requiring anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Optimization Tips:
- Monitor reaction progress using TLC or HPLC to minimize side products.
- Adjust stoichiometry of sulfonylating agents to avoid over-sulfonylation .
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
Advanced: How to investigate its biological targets and mechanisms of action?
Answer:
- Target Identification:
- Mechanistic Studies:
Key Considerations:
- Validate docking predictions with site-directed mutagenesis of receptor binding pockets .
- Cross-reference activity data with structurally analogous compounds (e.g., SR1555 or ML209) to infer shared targets .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assay Protocols:
- Meta-Analysis:
Example:
A reported lack of RORγ inhibition could stem from improper storage (hydrolysis of sulfonamide groups) or inactive metabolites .
Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies?
Answer:
- Quantum Mechanics (QM) Calculations:
- Molecular Dynamics (MD) Simulations:
- QSAR Modeling:
Validation:
- Synthesize top-ranked virtual derivatives and test in vitro (e.g., IC₅₀ shifts ≥10-fold confirm predictive accuracy) .
Basic: How to assess solubility and bioavailability for in vivo studies?
Answer:
- Solubility:
- Bioavailability:
Advanced: What strategies design derivatives with improved potency and selectivity?
Answer:
- Core Modifications:
- Sulfonamide Optimization:
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
